molecular formula C24H29N5O3 B2872799 3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034378-69-1

3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2872799
CAS No.: 2034378-69-1
M. Wt: 435.528
InChI Key: KXDVQJLQLRYOIA-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H29N5O3 and its molecular weight is 435.528. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

One of the primary research applications of compounds similar to 3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide involves studying their molecular interactions, particularly as antagonists for the CB1 cannabinoid receptor. For instance, studies have been conducted on related compounds, examining their potential to interact with the CB1 receptor by employing various computational and molecular modeling techniques. These studies provide insights into the steric and electrostatic requirements for binding to cannabinoid receptors, which could be applied to understand the interaction dynamics of this compound as well (J. Shim et al., 2002).

Crystal Structure Analysis

Research into compounds with a structure similar to this compound often involves the synthesis and crystal structure analysis to determine their molecular configuration and potential interactions. Studies in this area contribute to the broader understanding of how variations in molecular structure can influence the physical and chemical properties of these compounds, offering a foundation for the development of new materials with tailored characteristics (M. Prabhuswamy et al., 2016).

Synthesis and Characterization of Derivatives

Another key area of research involves the synthesis and characterization of novel derivatives based on the pyrazole carboxamide structure. This includes exploring different substitutions and modifications to enhance or modify their biological activity. Such studies are crucial for the development of new pharmaceuticals and therapeutic agents, providing a pathway to discover compounds with improved efficacy and safety profiles. Research in this domain not only expands the chemical knowledge base but also has practical implications for drug development and other applications in medicinal chemistry (R. Lan et al., 1999).

Pharmacological Applications

Investigations into compounds similar to this compound also include pharmacological studies aimed at identifying their potential therapeutic uses. This encompasses evaluating their efficacy as antagonists or agonists for specific receptors, understanding their mechanism of action, and assessing their therapeutic value in treating various conditions. Such research is instrumental in identifying new drug candidates and advancing the development of novel treatments for diseases (Shuji Yamamoto et al., 2016).

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-28-22(14-21(27-28)20-13-19(31-2)6-7-23(20)32-3)24(30)26-15-17-8-11-29(12-9-17)18-5-4-10-25-16-18/h4-7,10,13-14,16-17H,8-9,11-12,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDVQJLQLRYOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3CCN(CC3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.